![molecular formula C13H20O2Si B14291141 Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- CAS No. 120615-54-5](/img/structure/B14291141.png)
Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-: is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an alkoxy group derived from 2-methyl-1-phenoxy-1-propenyl. This compound is notable for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- typically involves the reaction of trimethylsilyl chloride with 2-methyl-1-phenoxy-1-propenyl alcohol in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- can undergo oxidation reactions, typically forming silanols or siloxanes.
Reduction: Reduction reactions may convert the alkoxy group to an alkyl group, altering the compound’s reactivity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alkyl-substituted silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a protecting group for alcohols and phenols in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance biocompatibility. It may also be explored for drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: In the industrial sector, Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- is used in the production of silicone-based materials, coatings, and adhesives. Its ability to improve the adhesion of coatings to various substrates makes it valuable in material science.
Mécanisme D'action
The mechanism of action of Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- involves the formation of stable silicon-oxygen bonds. The compound can interact with various molecular targets through its alkoxy group, facilitating the formation of covalent bonds with organic and inorganic substrates. This interaction is crucial in applications such as surface modification and material synthesis.
Comparaison Avec Des Composés Similaires
Trimethylsilane: A simpler silane compound with three methyl groups bonded to silicon.
Trimethyl(phenoxy)silane: Similar in structure but lacks the propenyl group.
Trimethyl(2-propenyl)silane: Contains a propenyl group but lacks the phenoxy group.
Uniqueness: Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- is unique due to the presence of both phenoxy and propenyl groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical modifications and enhances its utility in various fields.
Propriétés
Numéro CAS |
120615-54-5 |
|---|---|
Formule moléculaire |
C13H20O2Si |
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
trimethyl-(2-methyl-1-phenoxyprop-1-enoxy)silane |
InChI |
InChI=1S/C13H20O2Si/c1-11(2)13(15-16(3,4)5)14-12-9-7-6-8-10-12/h6-10H,1-5H3 |
Clé InChI |
YLANLOFNULMKPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(OC1=CC=CC=C1)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




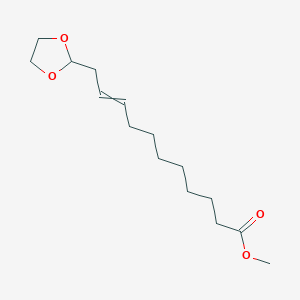


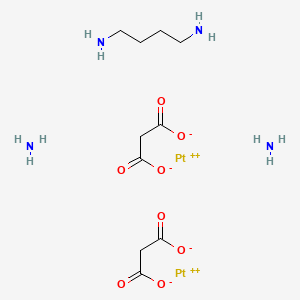
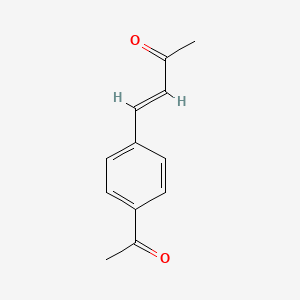
![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
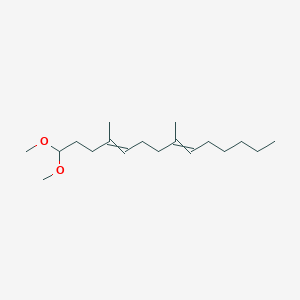
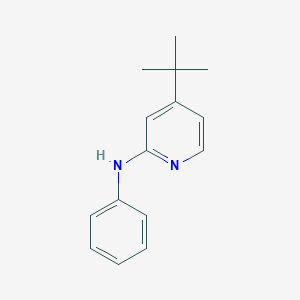

![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)
